Pyridinium, 4-(4-fluorophenyl)-1-methyl- is a chemical compound that belongs to the class of tetrahydropyridines. Its structure features a tetrahydropyridine ring substituted with a methyl group and a fluorophenyl group, making it an interesting subject for various scientific studies, particularly in chemistry and pharmacology. The compound is identified by its chemical formula, C13H14FN, and has significant implications in medicinal chemistry due to its potential therapeutic effects.
This compound can be sourced from various chemical suppliers and is classified primarily as an organic compound within the category of nitrogen-containing heterocycles. It exhibits properties typical of tetrahydropyridines, which are known for their diverse biological activities. The classification of this compound is crucial for understanding its reactivity and potential applications in drug development.
The synthesis of Pyridinium, 4-(4-fluorophenyl)-1-methyl- typically involves several steps:
The reaction is usually conducted in an organic solvent like ethanol under reflux conditions to facilitate the cyclization and reduction processes. In industrial applications, continuous flow reactors may be employed to enhance efficiency and scalability, utilizing optimized reaction conditions and catalysts to improve yield.
The molecular structure of Pyridinium, 4-(4-fluorophenyl)-1-methyl- can be represented as follows:
Crystallographic studies may provide insights into the three-dimensional arrangement of atoms within the molecule, revealing details about bond lengths and angles that influence its chemical behavior.
Pyridinium, 4-(4-fluorophenyl)-1-methyl- can undergo several types of chemical reactions:
Common reagents for these reactions include:
Major products from these reactions include:
The mechanism of action for Pyridinium, 4-(4-fluorophenyl)-1-methyl- involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorophenyl group enhances binding affinity to these targets, potentially leading to inhibition or activation of various biological pathways. Understanding these interactions is critical for elucidating its pharmacological effects.
Relevant data on these properties can be crucial for practical applications in synthesis and formulation.
Pyridinium, 4-(4-fluorophenyl)-1-methyl- has several applications in scientific research:
Pyridinium, 4-(4-fluorophenyl)-1-methyl- (hereafter referred to as HPP+) shares a structural homology with the well-characterized neurotoxin 1-methyl-4-phenylpyridinium (MPP+). Both compounds feature a positively charged pyridinium ring system, enabling HPP+ to mimic MPP+’s interactions with biological targets. This structural mimicry facilitates two critical neurotoxic mechanisms:
Dopamine Transporter (DAT)-Mediated Uptake: Like MPP+, HPP+ exploits the dopamine reuptake system for selective entry into dopaminergic neurons. Competitive inhibition assays reveal that HPP+ binds DAT with an affinity (Ki ≈ 15 μM) comparable to MPP+ (Ki ≈ 10 μM), enabling its accumulation in nigrostriatal neurons [4] [5]. This selective uptake underlies the compound’s specificity for dopaminergic systems.
Mitochondrial Complex I Inhibition: Once internalized, HPP+ accumulates in mitochondria via the transmembrane potential gradient. In vitro studies demonstrate that HPP+ (≥100 μM) inhibits complex I activity by 60–70%, mirroring MPP+’s mechanism. This disrupts electron transport, reduces ATP synthesis by >50%, and increases lactate production within 4 hours of exposure [4] [5]. The energy crisis impairs neuronal function and initiates apoptotic cascades.
Vesicular Monoamine Transporter 2 (VMAT2) Dysfunction: HPP+ competes with dopamine for VMAT2 sequestration (IC50 ≈ 40 μM), depleting vesicular dopamine stores by 35–50% and elevating cytosolic dopamine concentrations. This redistribution exacerbates oxidative stress and mitochondrial toxicity [3].
Table 1: Structural and Functional Similarities Between HPP+ and MPP+
Feature | HPP+ | MPP+ | Neurotoxic Consequence |
---|---|---|---|
Core structure | 4-(4-fluorophenyl)-pyridinium | Phenyl-pyridinium | Cationic affinity for neuronal targets |
DAT affinity (Ki) | ~15 μM | ~10 μM | Selective dopaminergic uptake |
Complex I inhibition | 60–70% at 100 μM | 70–80% at 100 μM | ATP depletion, ROS overproduction |
VMAT2 interaction | IC50 ≈ 40 μM | IC50 ≈ 30 μM | Cytosolic DA accumulation |
HPP+ is the principal pyridinium metabolite of the antipsychotic haloperidol, formed via hepatic dehydration and oxidation. Clinical and preclinical evidence implicates HPP+ in the pathogenesis of haloperidol-induced movement disorders:
Bioaccumulation in CNS: Post-mortem analyses detect HPP+ at concentrations of 0.8–1.2 nmol/g in basal ganglia of haloperidol-treated patients, correlating with cumulative drug exposure (r = 0.78, p < 0.01) [4]. This accumulation parallels the severity of tardive dyskinesia (TD) and parkinsonism in longitudinal studies.
Membrane Toxicity: Dynamic positron autoradiography in rat brain slices shows HPP+ (≥100 μM) increases plasma membrane permeability by 200–300%, evidenced by [18F]FDG leakage. This disrupts ion homeostasis and neuronal excitability. By contrast, haloperidol itself induces similar effects only at 10,000-fold higher concentrations (1 mM) [4].
Dopaminergic Selectivity: HPP+ exposure (50–100 μM) reduces striatal tyrosine hydroxylase-positive neurons by 30–40% in organotypic cultures, preferentially targeting nigrostriatal projections over cortical or cerebellar regions. This selectivity mirrors the topography of neurodegeneration in TD [5].
Table 2: Evidence Linking HPP+ to Haloperidol-Induced Movement Disorders
Study Type | Finding | Clinical Correlation |
---|---|---|
Post-mortem analysis | HPP+ in basal ganglia (0.8–1.2 nmol/g) | Dose-dependent haloperidol exposure (p<0.01) |
Plasma membrane assay | 200–300% increase in permeability at 100 μM | Motor coordination deficits in rats |
TH+ neuron counts | 30–40% reduction in striatal neurons | Severity of tardive dyskinesia symptoms |
HPP+ initiates oxidative damage through multiple pathways that amplify reactive oxygen species (ROS) production:
Mitochondrial Superoxide Leakage: Complex I inhibition by HPP+ increases electron leakage, elevating superoxide (O2•−) production by 2.5-fold in isolated mitochondria. This occurs within 30 minutes of exposure to 100 μM HPP+ [5].
Cytosolic Dopamine Autoxidation: HPP+-induced VMAT2 dysfunction elevates cytosolic dopamine by 3–4-fold. Non-enzymatic dopamine oxidation generates semiquinones and H2O2, depleting glutathione (GSH) reserves by 60% and increasing protein carbonylation 2-fold [3] [5].
Microglial Activation: In mesencephalic neuron-glia co-cultures, HPP+ (50 μM) triggers microglial NADPH oxidase activation, amplifying extracellular O2•− production by 150%. This paracrine mechanism extends oxidative damage to adjacent neurons [5].
Lipid Peroxidation: Thiobarbituric acid reactive substances (TBARS) increase 3.5-fold in HPP+-treated striatal slices (100 μM, 4 hours), confirming membrane lipid peroxidation. This disrupts membrane fluidity and ion channel function [4] [6].
Table 3: Oxidative Stress Markers Induced by HPP+ Exposure
Oxidative Pathway | Biomarker Change | Time Frame | Experimental Model |
---|---|---|---|
Mitochondrial O2•− | 2.5-fold increase | 30 minutes | Isolated mitochondria |
Glutathione depletion | 60% reduction in GSH/GSSG ratio | 2 hours | Midbrain neuronal cultures |
Microglial O2•− | 150% increase | 4 hours | Neuron-glia co-cultures |
TBARS formation | 3.5-fold elevation | 4 hours | Striatal slices |
HPP+ directly impairs dopamine synthesis by disrupting tyrosine hydroxylase (TH) function:
Catalytic Inhibition: In terminally differentiated SH-SY5Y dopaminergic cells, HPP+ (100 μM) reduces TH enzyme velocity (Vmax) by 45% within 2 hours without altering substrate affinity (Km), suggesting non-competitive inhibition. This depletes striatal dopamine by 50–60% [5].
Transcriptional Downregulation: Sustained HPP+ exposure (48 hours, 50 μM) decreases TH mRNA expression by 70% in ventral midbrain organotypic cultures. This correlates with reduced TH protein levels and irreversible loss of dopaminergic phenotype [2] [5].
Dendritic Atrophy: Acute HPP+ exposure (1 mM, 20 minutes) induces dendritic blebbing and reduces dendritic length by 40% in substantia nigra pars compacta neurons. This structural damage precedes TH+ neuronal loss and disrupts synaptic dopamine release dynamics [7].
Compensatory Failure: Unlike physiological TH suppression, HPP+ impairs compensatory upregulation of aromatic L-amino acid decarboxylase (AADC). This limits dopamine salvage pathways, accelerating functional decline in nigrostriatal terminals [5].
The combined inhibition of TH catalysis, gene expression, and neuronal integrity positions HPP+ as a critical mediator of dopaminergic dysfunction in iatrogenic and environmental parkinsonism. Its multifaceted toxicity underscores the vulnerability of nigrostriatal pathways to pyridinium-based neurotoxins.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7